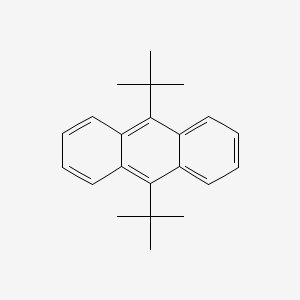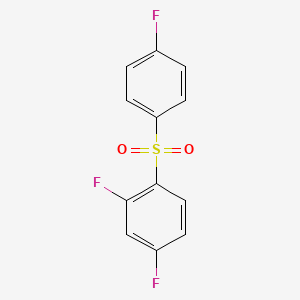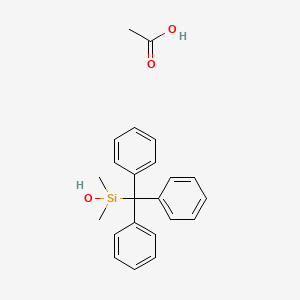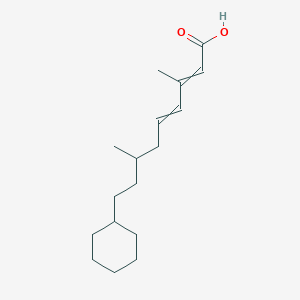
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid is a chemical compound known for its unique structure and properties. It is a member of the juvenile hormone family of compounds, which are crucial in regulating various biological processes in insects .
Méthodes De Préparation
The synthesis of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves several steps. One common method includes the hydrolysis of the methyl ester group of juvenile hormone III . This process requires specific reaction conditions, including the use of stannic chloride as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include stannic chloride and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization of the compound in the presence of stannic chloride can lead to the formation of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used to study reaction mechanisms and pathways In biology, it plays a role in understanding the regulation of biological processes in insectsIndustrially, it can be used in the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. As a member of the juvenile hormone family, it regulates various biological processes in insects by binding to specific receptors and influencing gene expression . This regulation is crucial for processes such as development, reproduction, and metabolism.
Comparaison Avec Des Composés Similaires
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid can be compared with other similar compounds, such as juvenile hormone III and its derivatives . These compounds share similar structures and biological roles but may differ in their specific effects and applications. The uniqueness of this compound lies in its specific structure, which influences its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
65771-96-2 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(7-6-8-15(2)13-17(18)19)11-12-16-9-4-3-5-10-16/h6,8,13-14,16H,3-5,7,9-12H2,1-2H3,(H,18,19) |
Clé InChI |
OSRCAZVSJXSKAC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCCC1)CC=CC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



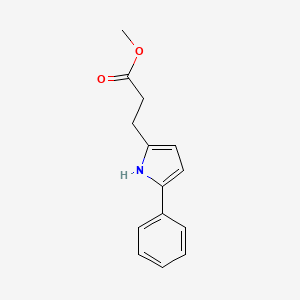
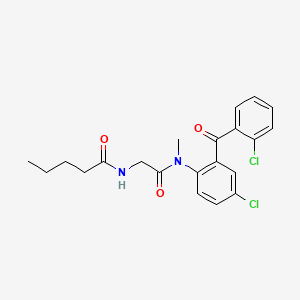
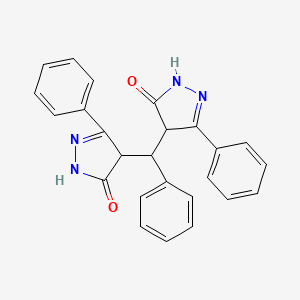
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
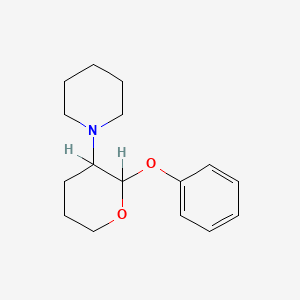
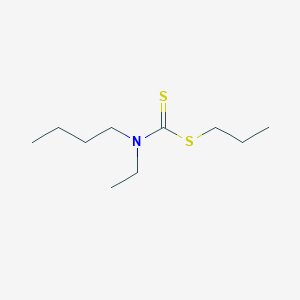

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
